N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
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Overview
Description
N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide is an organic compound with a molecular formula of C15H15NO4 This compound features a benzamide group attached to a pyran ring, which is further substituted with a hydroxyethyl and a methyl group
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various enzymes and receptors
Mode of Action
Similar compounds are known to undergo reactions with nucleophiles . In these reactions, oxygen can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, such as the formation of oximes and hydrazones .
Result of Action
Similar compounds are known to undergo various chemical reactions, leading to the formation of new structures .
Action Environment
Similar compounds are known to be influenced by various factors, including ph, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide can be achieved through several synthetic routes. One common method involves the condensation of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-[5-(1-carboxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide.
Reduction: Formation of N-[5-(1-hydroxyethyl)-6-methyl-2-hydroxy-2H-pyran-3-yl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)benzamide: Similar structure but lacks the pyran ring.
N-(2-hydroxyethyl)-6-methylbenzamide: Similar structure but lacks the pyran ring and the hydroxyethyl group on the pyran ring.
N-(2-hydroxyethyl)-2-oxo-2H-pyran-3-yl]benzamide: Similar structure but lacks the methyl group on the pyran ring.
Uniqueness
N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide is unique due to the presence of both the hydroxyethyl and methyl groups on the pyran ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[5-(1-hydroxyethyl)-6-methyl-2-oxopyran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)12-8-13(15(19)20-10(12)2)16-14(18)11-6-4-3-5-7-11/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDEBXMZSNLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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